3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride
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Overview
Description
3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride is a complex organic compound that features a unique structure combining a benzodioxine ring, a piperidine ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride typically involves multiple stepsThe reaction conditions often include the use of catalysts and solvents such as acetonitrile or dimethyl sulfoxide to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted amides or other functionalized derivatives.
Scientific Research Applications
3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to these similar compounds, 3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride features a unique combination of structural elements that may confer distinct biological activities and chemical properties. Its benzodioxine and piperidine rings, along with the amide group, provide a versatile framework for further functionalization and application in various fields .
Properties
IUPAC Name |
3-amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4.ClH/c19-9-8-17(22)20-11-13-5-3-4-10-21(13)18(23)16-12-24-14-6-1-2-7-15(14)25-16;/h1-2,6-7,13,16H,3-5,8-12,19H2,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVWGJWRNFZDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)CCN)C(=O)C2COC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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